molecular formula C9H10N4O B1370937 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1146298-57-8

3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No. B1370937
CAS RN: 1146298-57-8
M. Wt: 190.2 g/mol
InChI Key: CSPUSJYYKQLVPO-UHFFFAOYSA-N
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Description

The compound “3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one” is a type of benzotriazinone . Benzotriazinones are six-membered heterocyclic compounds containing three nitrogens, which replace the carbon-hydrogen unit in the benzene ring . They are known to play important roles possessing various activities in medicinal and agricultural fields such as anti-cancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, antimalarial, and antimicrobial agents .


Synthesis Analysis

The synthesis of benzotriazinones involves a reaction with NaNO2 in the presence of HCl, yielding the respective triazine-4-ones . An efficient trifluoroacetic acid-mediated denitrogenative hydroxylation of 1,2,3-benzotriazin-4(3H)-ones has also been described . This metal-free approach is compatible with a wide range of 1,2,3-benzotriazin-4(3H)-ones, affording ortho-hydroxylated benzamides in good to high yields .


Molecular Structure Analysis

The molecular structure of benzotriazinones is characterized by a six-membered heterocyclic ring containing three nitrogens . The exact molecular structure of “3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one” would require further analysis.


Chemical Reactions Analysis

Benzotriazinones can undergo a variety of chemical reactions. For example, they can be hydroxylated using trifluoroacetic acid in a denitrogenative process . The reaction is believed to proceed via a benzene diazonium intermediate .

Scientific Research Applications

Antidiabetic Agent

Compounds derived from the benzotriazinone structure have been investigated for their potential as antidiabetic agents . Research indicates that certain derivatives exhibit significant α-glucosidase inhibition activity, which is a therapeutic target for the treatment of diabetes .

Anticancer Activity

Benzotriazinone derivatives have shown promise in anticancer research. They have been tested against various cancer cell lines, including human lung carcinoma (A549) and breast cancer (MCF-7), demonstrating potent inhibitory effects .

Antioxidant Properties

The antioxidant activity of benzotriazinone compounds has been evaluated, with some derivatives displaying potent activity. This suggests their potential use in combating oxidative stress-related diseases .

Antimicrobial Activity

Novel benzotriazinone derivatives have been synthesized and assessed for their antimicrobial properties. These compounds have shown significant antibacterial activity and moderate antifungal activity, indicating their potential as new antimicrobial agents .

Proteomics Research

While not directly related to the specific compound , benzotriazinone structures have been mentioned in the context of proteomics research. Proteomics involves the large-scale study of proteins, including their structure and function, which is crucial for understanding biological processes and disease mechanisms.

Synthesis of Urea Derivatives

Benzotriazinone-based compounds have been utilized in the synthesis of urea derivatives. This application is important in the development of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary targets of the compound 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for communication between nerve cells.

Mode of Action

3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission.

Biochemical Pathways

The action of 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one affects the cholinergic pathway. By inhibiting AChE and BuChE, it prevents the degradation of acetylcholine, leading to an increase in acetylcholine levels . This can enhance the transmission of signals in the nervous system, particularly in the brain, which can have various downstream effects depending on the specific neural circuits involved.

Result of Action

The molecular and cellular effects of 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one’s action primarily involve an increase in acetylcholine levels in the nervous system . This can lead to enhanced cholinergic transmission, which can have various effects depending on the specific neural circuits involved. For example, it could potentially improve cognitive function in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Future Directions

Benzotriazinones have shown promise in various fields, particularly in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the potential therapeutic applications of “3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one” and related compounds, as well as optimizing their synthesis and improving their properties.

properties

IUPAC Name

3-(2-aminoethyl)-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-5-6-13-9(14)7-3-1-2-4-8(7)11-12-13/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPUSJYYKQLVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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